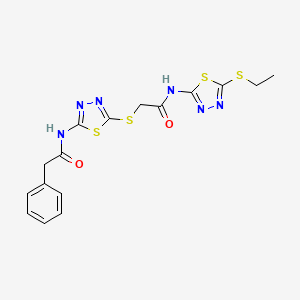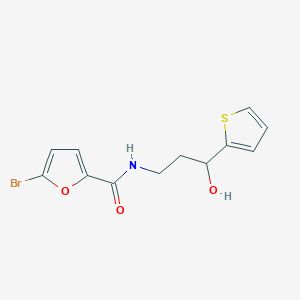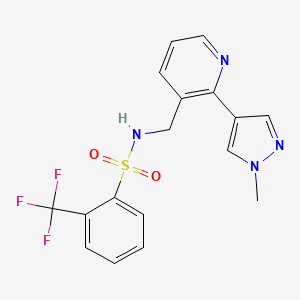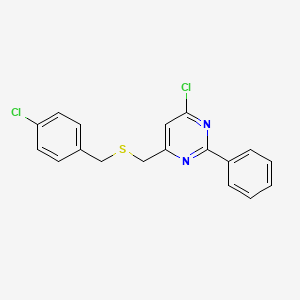
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, also known as coumarin-3-carboxaldehyde, is a chemical compound that belongs to the class of coumarins. It is a yellow crystalline substance with a molecular formula of C11H7ClO3 and a molecular weight of 226.62 g/mol. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its potential as a fluorescent probe and as a building block for synthesizing bioactive compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. However, one study reported that this compound exhibited moderate cytotoxicity against human cancer cell lines. Further research is needed to fully understand the potential effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal in lab experiments is its unique chemical properties, which make it a useful building block for synthesizing new compounds. Additionally, its potential as a fluorescent probe for detecting thiols in biological samples makes it a valuable tool for studying biological systems. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. One potential direction is the development of new coumarin-based fluorescent dyes using this compound as a building block. Another direction is the investigation of the cytotoxicity of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal against a wider range of cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesis Methods
The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can be achieved through several methods. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl alcohol in the presence of a catalyst such as copper(II) oxide.
Scientific Research Applications
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used in various scientific research applications. One study investigated the potential of this compound as a fluorescent probe for detecting thiols in biological samples. Another study explored the use of this compound as a building block for synthesizing new coumarin-based fluorescent dyes. Additionally, (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used as a starting material for the synthesis of various bioactive compounds.
properties
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGYQTVPQWRHY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)


![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)




![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)